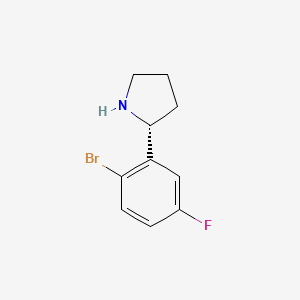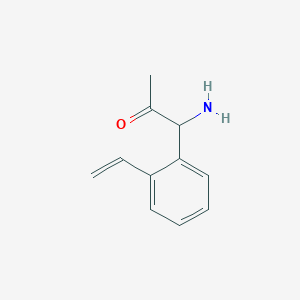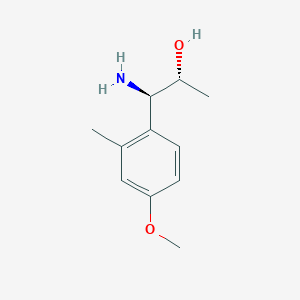
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.70 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, a cyclopentanecarbonyl group, and a benzonitrile moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopentanecarbonyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclopentanecarbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The cyclopentanecarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH₄, H₂/Pd-C), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Substituted benzonitriles.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopentanecarbonyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro group can participate in electrophilic interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. The cyclopentanecarbonyl group can also influence the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Lacks the cyclopentanecarbonyl group, making it less complex and potentially less versatile in certain applications.
4-Chlorobenzonitrile: Another isomer with the chloro group in a different position, affecting its reactivity and properties.
Uniqueness
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-chloro-4-(cyclopentanecarbonyl)benzonitrile |
InChI |
InChI=1S/C13H12ClNO/c14-12-7-10(5-6-11(12)8-15)13(16)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
DCSJLDVWFNFUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


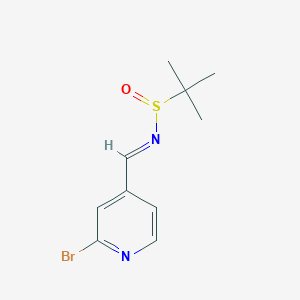

![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)

![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
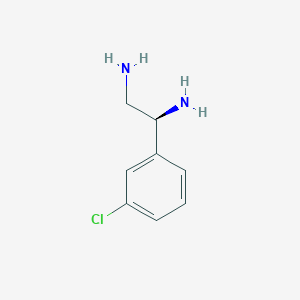


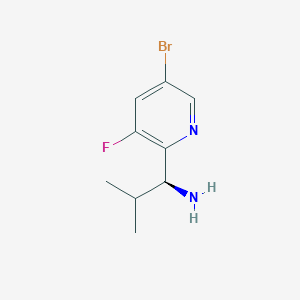
![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)
